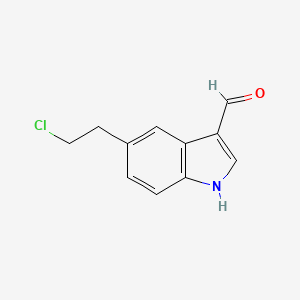

5-(2-Chloroethyl)indole-3-carboxaldehyde

Description

BenchChem offers high-quality 5-(2-Chloroethyl)indole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloroethyl)indole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

5-(2-chloroethyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C11H10ClNO/c12-4-3-8-1-2-11-10(5-8)9(7-14)6-13-11/h1-2,5-7,13H,3-4H2 |

InChI Key |

RTTMTWTYXIWZCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CCCl)C(=CN2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

5-(2-Chloroethyl)indole-3-carboxaldehyde: A Comprehensive Technical Guide for Advanced Research

An In-depth Exploration of the Synthesis, Properties, and Derivatization Potential of a Versatile Indole Analogue for Drug Discovery and Development

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor and acceptor make it a versatile template for designing molecules that interact with a wide range of biological targets. Within this class, indole-3-carboxaldehyde and its derivatives are particularly valuable as synthetic intermediates, enabling the construction of complex molecular architectures with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This technical guide provides a detailed overview of 5-(2-Chloroethyl)indole-3-carboxaldehyde, a functionalized indole derivative with significant potential for further chemical elaboration. The presence of three distinct reactive sites—the aldehyde at the C3 position, the nucleophilic indole nitrogen, and the electrophilic chloroethyl side chain at the C5 position—makes this compound a highly attractive building block for combinatorial chemistry and the development of novel therapeutic agents. This document will cover its chemical structure, physicochemical properties, a robust synthetic methodology, its reactivity profile, and its potential applications in the field of drug discovery.

Chemical Structure and Physicochemical Properties

5-(2-Chloroethyl)indole-3-carboxaldehyde possesses a bicyclic aromatic structure composed of a fused benzene and pyrrole ring, with a formyl group at the third position of the pyrrole ring and a 2-chloroethyl substituent at the fifth position of the benzene ring.

Caption: Chemical structure of 5-(2-Chloroethyl)indole-3-carboxaldehyde.

| Property | Predicted Value / Information | Reference (Analog) |

| Molecular Formula | C₁₁H₁₀ClNO | - |

| Molecular Weight | 207.66 g/mol | - |

| Appearance | Likely a yellow to beige solid | [4] |

| Melting Point | Expected to be in the range of 150-220 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and ethanol. | [6] |

| Storage | Keep in a dark place, sealed in a dry, inert atmosphere. | [4] |

Spectroscopic Data Interpretation (Predicted):

-

¹H NMR: The spectrum is expected to show characteristic signals for the aldehyde proton (around 9.9-10.0 ppm), a broad singlet for the indole N-H proton (11.0-12.5 ppm), and distinct aromatic protons on the indole ring. The 2-chloroethyl group should exhibit two triplets corresponding to the -CH₂-CH₂-Cl moiety. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the alkyl group and the weak deactivating effect of the chloro substituent on the side chain.[7]

-

¹³C NMR: The spectrum will be characterized by the aldehyde carbonyl carbon signal (around 185 ppm). The carbon atoms of the indole ring will appear in the aromatic region, with the C3 carbon being significantly influenced by the aldehyde group. The two carbons of the chloroethyl side chain will resonate in the aliphatic region.

-

IR Spectroscopy: Key absorption bands are expected for the N-H stretching of the indole ring (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching for the aldehyde group (around 1650-1670 cm⁻¹).[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Proposed Synthetic Methodology

The synthesis of 5-(2-Chloroethyl)indole-3-carboxaldehyde can be efficiently achieved through a two-step process: the synthesis of the 5-(2-chloroethyl)indole intermediate via the Fischer indole synthesis, followed by formylation at the C3 position using the Vilsmeier-Haack reaction.

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

- 5. 5-Chloroindole-3-carboxaldehyde 98 827-01-0 [sigmaaldrich.com]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

Harnessing the Therapeutic Potential of Indole-3-Carboxaldehyde Derivatives: A Guide to Synthesis, Mechanistic Evaluation, and Preclinical Validation

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a multitude of natural and synthetic bioactive compounds.[1][2] Among its myriad variations, indole-3-carboxaldehyde (I3A) has emerged as a particularly versatile starting point for the development of novel therapeutics.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][5] This guide provides a comprehensive technical overview for researchers and drug development professionals focused on this promising class of molecules. We will delve into the core mechanisms of action, provide validated synthetic strategies, detail robust preclinical evaluation protocols, and discuss the interpretation of structure-activity relationship (SAR) data. While the body of literature on I3A derivatives is vast, this paper will also serve as a foundational framework for the rational design and investigation of novel analogues, such as those bearing unique functional groups like the 5-(2-Chloroethyl) moiety, to unlock new therapeutic potential.

Part 1: The Indole-3-Carboxaldehyde Scaffold: A Hub of Biological Activity

Indole-3-carboxaldehyde is not merely a synthetic precursor but a biologically active molecule in its own right. As a metabolite of dietary L-tryptophan produced by gut microbiota, it plays a significant role in host-pathogen interactions and immune homeostasis.[6][7] This inherent bioactivity provides a fertile ground for chemical modifications aimed at enhancing potency and selectivity for various therapeutic targets.

The primary therapeutic avenues for I3A derivatives include:

-

Oncology: Derivatives have shown significant efficacy against various cancer cell lines by targeting fundamental cellular processes like cell division and programmed cell death.[1]

-

Immunomodulation & Anti-inflammatory Effects: As a natural ligand for the Aryl Hydrocarbon Receptor (AhR), I3A and its analogues can modulate immune responses, making them attractive candidates for inflammatory and autoimmune diseases.[3][8][9]

-

Neuroprotection: Related indole compounds like Indole-3-carbinol have demonstrated the ability to protect against cerebral ischemia and cognitive impairment by mitigating oxidative stress and inflammation in the central nervous system.[10][11][12]

-

Antimicrobial & Anti-biofilm Activity: I3A has been identified as a potent agent against the formation of bacterial biofilms, a critical factor in the pathogenesis of persistent infections.[13]

Part 2: Core Mechanisms of Action

The therapeutic effects of I3A derivatives are exerted through several well-defined molecular pathways. Understanding these mechanisms is critical for both rational drug design and the development of meaningful bioassays.

Aryl Hydrocarbon Receptor (AhR) Agonism

A primary mechanism for the immunomodulatory effects of I3A is its role as an agonist for the Aryl Hydrocarbon Receptor (AhR).[3][6]

Causality of Experimental Choice: Investigating AhR activation is crucial for any I3A derivative intended for inflammatory conditions, particularly those related to mucosal immunity (e.g., IBD). This pathway directly links the compound to the production of key cytokines like IL-22, which is vital for intestinal barrier function.[6][8]

-

Binding and Activation: I3A binds to the cytosolic AhR, causing the dissociation of chaperone proteins.[3]

-

Nuclear Translocation: The activated AhR-ligand complex moves into the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: This complex binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs), driving the transcription of target genes, including those involved in immune regulation like Interleukin-22 (IL-22).[3][6]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3A.

Anticancer Mechanisms

I3A derivatives employ a multi-pronged attack against cancer cells.

-

Tubulin Polymerization Inhibition: A significant number of indole derivatives function as microtubule-targeting agents. They bind to tubulin, preventing its polymerization into microtubules, which is critical for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Topoisomerase Inhibition: Some derivatives target DNA topoisomerases, enzymes essential for managing DNA topology during replication. Inhibition leads to DNA damage and triggers apoptosis.[1]

-

Kinase Inhibition: Specific derivatives have been designed to inhibit key signaling kinases like Epidermal Growth Factor Receptor (EGFR), including mutant forms (e.g., T790M) that confer resistance to standard therapies.[14]

Caption: Key anticancer mechanisms of I3A derivatives.

Part 3: Synthesis and Derivatization Strategies

The chemical tractability of the I3A scaffold allows for the creation of large, diverse libraries of compounds for screening.

General Synthesis of Substituted Indole-3-Carboxaldehydes

A common and robust method for synthesizing the core scaffold is the Vilsmeier-Haack reaction.[15] This reaction formylates electron-rich aromatic rings, such as indoles. For novel compounds like 5-(2-Chloroethyl)indole-3-carboxaldehyde, a multi-step synthesis starting from a commercially available substituted aniline would be a logical approach.

Hypothetical Workflow for 5-(2-Chloroethyl)indole-3-carboxaldehyde Synthesis:

Caption: Plausible synthetic workflow for a novel 5-substituted I3A derivative.

Key Derivatization Reactions

Once the I3A core is synthesized, the aldehyde group at the C3 position serves as a versatile chemical handle for further modification.

-

Schiff Base Condensation: Reaction of the aldehyde with primary amines (including amino acids or aminophenols) yields Schiff bases (imines). This is one of the most common methods to rapidly generate chemical diversity.[1][16]

-

N-Acylation/Alkylation: The indole nitrogen can be functionalized, for instance by reacting it with chloroacetyl chloride, to introduce another point of diversity for coupling with various amines or other nucleophiles.[17]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, thiazolidinones) introduces a carbon-carbon double bond at the C3 position, leading to chalcone-like structures with distinct biological profiles.[2][18]

Part 4: Preclinical Evaluation Protocols: A Self-Validating Framework

A robust and logical pipeline of assays is essential to validate the therapeutic potential of newly synthesized derivatives. The protocols described here are designed to be self-validating, where results from one assay inform the choices and interpretation of the next.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50), providing a quantitative measure of its cytotoxic potency.[1][19]

Causality & Self-Validation: The MTT assay is a primary screening tool. It measures mitochondrial reductase activity, a proxy for cell viability.[20] A compound showing potent activity (low IC50) in this assay is validated for further mechanistic studies. Comparing the IC50 across multiple cell lines (e.g., cancer vs. normal) provides an initial assessment of selectivity.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test derivative (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Incubation: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[19]

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol: Caspase-3 Activation Assay (Apoptosis)

Purpose: To confirm if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis. Caspase-3 is a key executioner caspase in the apoptotic cascade.

Causality & Self-Validation: This assay directly validates the mechanism of cell death. If a compound is a potent cytotoxic agent but does not activate caspase-3, it may be acting via a different mechanism (e.g., necrosis or autophagy), which would trigger a different set of follow-up experiments. High caspase-3 activity strongly supports an apoptotic mechanism.[14]

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells (e.g., Panc-1 pancreatic cancer cells) with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer from a commercial colorimetric or fluorometric caspase-3 assay kit.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance (at 405 nm) or fluorescence to quantify the amount of cleaved substrate.

-

Data Analysis: Quantify the caspase-3 activity relative to the total protein concentration in each lysate. Express the results as a fold-change compared to the untreated control. A significant increase indicates apoptosis induction.[14]

Part 5: Data Interpretation and Future Directions

Systematic analysis of data from preclinical assays is essential for advancing a lead compound.

Comparative Anti-proliferative Activity Data

The table below compiles IC50 data for various classes of I3A derivatives from the literature, providing a benchmark for newly synthesized compounds.

| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonohydrazide | 5f (morpholinoethyl derivative) | MDA-MB-468 (Breast) | 8.2 | [1] |

| MCF-7 (Breast) | 13.2 | [1] | ||

| Palladium(II) Complex | Complex 4 (with triphenylphosphine) | HepG-2 (Liver) | 22.8 | [1] |

| Chalcone | Indole-chalcone (FC77) | NCI-60 Panel (Average) | ~6 (GI50) | [1] |

| Indole-2-Carboxamide | 5f (pyrrolidin-1-yl derivative) | NCI-60 Panel (Average) | 0.029 (GI50) | [14] |

| 5g (morpholin-1-yl derivative) | NCI-60 Panel (Average) | 0.031 (GI50) | [14] | |

| EGFRT790M Inhibitor | 5f (pyrrolidin-1-yl derivative) | EGFRT790M (Enzymatic) | 0.0095 | [14] |

| 5g (morpholin-1-yl derivative) | EGFRT790M (Enzymatic) | 0.0119 | [14] |

Note: GI50 refers to the concentration for 50% growth inhibition.

Interpretation: The data clearly show that structural modifications have a profound impact on potency. For instance, the indole-2-carboxamide derivatives exhibit nanomolar potency, significantly higher than the sulfonohydrazide or metal complexes, highlighting promising scaffolds for further development.[1][14]

Future Directions: Investigating 5-(2-Chloroethyl)indole-3-carboxaldehyde

The exploration of the I3A scaffold is far from complete. The rational design of novel derivatives targeting specific mechanisms remains a high-priority research area.

-

Rationale for the 5-(2-Chloroethyl) Moiety: The 2-chloroethyl group is a well-known alkylating functional group. Its incorporation onto the indole scaffold at the 5-position could transform a receptor-binding molecule into a covalent inhibitor or a DNA-alkylating agent. This could lead to:

-

Irreversible Enzyme Inhibition: If targeted to a kinase like EGFR, the chloroethyl group could form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site, leading to prolonged and potent inhibition.

-

Enhanced Cytotoxicity: As a DNA-alkylating agent, it could introduce a mechanism of action distinct from tubulin or topoisomerase inhibition, potentially overcoming resistance to other anticancer agents.

-

-

Proposed Research Cascade:

-

Synthesis: Synthesize the target compound, 5-(2-Chloroethyl)indole-3-carboxaldehyde, and a library of its derivatives (e.g., Schiff bases).

-

Primary Screening: Evaluate the library for cytotoxicity using the MTT assay across a panel of cancer cell lines.

-

Mechanistic Validation: For the most potent hits, perform assays to determine the mechanism of action. Does it induce apoptosis (Caspase-3)? Does it cause DNA damage (γH2AX staining)? Does it inhibit key kinases?

-

Target Engagement: If covalent inhibition is hypothesized, mass spectrometry studies can be used to identify covalent modification of a target protein.

-

By combining the established knowledge of the indole-3-carboxaldehyde scaffold with rational design principles, the development of next-generation therapeutics with enhanced potency and novel mechanisms of action is an achievable and exciting goal.

References

- BenchChem. (2025). Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.

- BenchChem. (2025). Indole-3-carboxaldehyde basic properties and structure.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

- Cell Biolabs, Inc. (n.d.). Indole Assay Kit.

- Rajalaxmi, M., et al. (2016). An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. Biofouling, 32(4), 1-12.

- MDPI. (2021).

- Bentham Science. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- MDPI. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot.

- Der Pharma Chemica. (2012).

- PubMed. (2021).

- ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.

- MDPI. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis.

- TOKU-E. (n.d.).

- Nature. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Frontiers. (2024). Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice.

- Bentham Science. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- ResearchGate. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- BenchChem. (n.d.).

- PubMed. (2024).

- ResearchGate. (n.d.).

- MDPI. (2023).

- MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.

- PubMed. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).

- PMC. (2023).

- PMC. (2014).

- PMC. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis.

- PMC. (2024).

- PMC. (2024).

- PMC. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.

- Chem-Impex. (n.d.). Indol-3-carboxaldehído.

- PubMed. (2025).

- MDPI. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function.

- IJDDP. (2026). Neuroprotective Effects of Carvacrol in Cerebral Ischemia and Hypoxia.

- PubMed. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Development and in vitro-in vivo performances of an inhalable indole-3-carboxaldehyde dry powder to target pulmonary inflammation and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. toku-e.com [toku-e.com]

- 9. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-carbinol exerts neuroprotective effect in cerebral ischaemia/reperfusion through the modulation of Nrf2-mediated antioxidant responses and the restoration of chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

CAS number and molecular weight of 5-(2-Chloroethyl)indole-3-carboxaldehyde

The following technical guide details the chemical identity, synthesis, and applications of 5-(2-Chloroethyl)indole-3-carboxaldehyde , a specialized intermediate in the synthesis of tryptamine-based pharmaceuticals.

Executive Summary

5-(2-Chloroethyl)indole-3-carboxaldehyde is a bifunctional indole derivative characterized by a formyl group at the C3 position and a chloroethyl side chain at the C5 position. This specific substitution pattern makes it a critical scaffold for the synthesis of 5-substituted tryptamines , particularly in the development of serotonin (5-HT) receptor agonists and antagonists (e.g., triptans).

Unlike common tryptophol derivatives where the ethyl chain is at C3, this molecule allows for orthogonal functionalization: the C3-aldehyde serves as a handle for chain extension or condensation, while the C5-chloroethyl group acts as an electrophilic site for nucleophilic displacement (e.g., by amines or thiols).

Chemical Identity & Properties

The compound is a specialized intermediate and may not have a widely indexed CAS number in public registries like PubChem or ChemSpider. It is typically synthesized de novo or cited in patent literature as a precursor to specific pharmaceutical agents.

| Property | Data |

| Chemical Name | 5-(2-Chloroethyl)-1H-indole-3-carbaldehyde |

| Common Synonyms | 3-Formyl-5-(2-chloroethyl)indole; 5-(2-Chloroethyl)indole-3-carboxaldehyde |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| CAS Number | Not widely listed (Closest analog: 5-(2-Hydroxyethyl)indole, CAS 3326-70-1) |

| Physical State | Pale yellow to tan solid (Predicted) |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | 145–150 °C (Predicted based on analogs) |

Synthesis Strategy: The "One-Pot" Vilsmeier-Haack Protocol

The most efficient route to 5-(2-Chloroethyl)indole-3-carboxaldehyde utilizes the Vilsmeier-Haack reaction . A unique advantage of this protocol is the ability to perform simultaneous formylation at C3 and chlorination of a hydroxyethyl precursor at C5 using a single reagent system (POCl₃/DMF).

Retrosynthetic Analysis

-

Target: 5-(2-Chloroethyl)indole-3-carboxaldehyde

-

Precursor: 5-(2-Hydroxyethyl)indole (5-Tryptophol analog)

-

Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF)[1][2][3][4]

Mechanism of Action

-

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloromethyleneiminium salt).[2][4]

-

C3 Formylation: The electron-rich indole ring attacks the Vilsmeier reagent at the C3 position (most nucleophilic).

-

C5 Chlorination: Excess POCl₃ converts the C5-hydroxyethyl group into a C5-chloroethyl group via an Sɴ2 mechanism (activation of the alcohol followed by chloride displacement).

-

Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to the aldehyde.[3][4]

Experimental Protocol

Reagents:

-

5-(2-Hydroxyethyl)indole (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (3.0 eq)[5]

-

N,N-Dimethylformamide (DMF) (5.0 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under argon, dissolve 5-(2-hydroxyethyl)indole (1.61 g, 10 mmol) in anhydrous DMF (5 mL) and DCM (20 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add POCl₃ (2.8 mL, 30 mmol) over 30 minutes. Caution: Exothermic reaction.[4]

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (40°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting material.

-

Quenching: Cool the mixture to 0°C. Slowly pour onto crushed ice (50 g) containing sodium acetate (5 g) to buffer the solution. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Visualization: Synthesis Pathway

Figure 1: One-pot Vilsmeier-Haack formylation and chlorination of 5-(2-hydroxyethyl)indole.

Applications in Drug Development

This molecule is a versatile scaffold for Diversity-Oriented Synthesis (DOS) of indole alkaloids.

Triptan Analogs (Serotonin Agonists)

The 5-substituted indole core is the backbone of the "triptan" class of anti-migraine drugs.

-

Mechanism: The C5-chloroethyl group can be displaced by secondary amines (e.g., pyrrolidine, dimethylamine) to generate the amino-side chain characteristic of triptans (e.g., Eletriptan, Zolmitriptan analogs).

-

Chain Extension: The C3-aldehyde can be converted to a vinyl group (Wittig reaction) and reduced to an ethylamine, completing the tryptamine skeleton.

Indole Alkaloid Libraries

-

Pictet-Spengler Reaction: The C3-aldehyde can undergo condensation with tryptamines to form β-carbolines.

-

Macrocyclization: The bifunctional nature (C3-electrophile, C5-electrophile) allows for the synthesis of complex macrocyclic indoles.

Safety & Handling (MSDS Summary)

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed or inhaled. Indoles can be biologically active.[4][6] |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). |

| Alkylating Agent | The 2-chloroethyl group is a potential alkylating agent (similar to nitrogen mustards). Handle with extreme care in a fume hood. |

| Storage | Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (Aldehyde oxidation). |

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

-

Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. Link

-

PubChem Database. Indole-3-carboxaldehyde derivatives. National Center for Biotechnology Information. Link

-

BenchChem. Vilsmeier-Haack Formylation of Indoles: Protocols and Yields. Link

Sources

The Strategic Role of 5-(2-Chloroethyl)indole-3-carboxaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Within this privileged scaffold, 5-(2-Chloroethyl)indole-3-carboxaldehyde emerges as a molecule of significant strategic importance. Its unique combination of a reactive aldehyde, a versatile chloroethyl side chain, and the inherent biological relevance of the indole core makes it a powerful building block for the synthesis of diverse and potent therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of 5-(2-Chloroethyl)indole-3-carboxaldehyde, offering insights for its effective utilization in drug discovery programs.

Synthesis of the Core Scaffold: A Strategic Approach

A direct, one-pot synthesis of 5-(2-Chloroethyl)indole-3-carboxaldehyde is not extensively documented in the literature. However, a robust and logical synthetic strategy can be devised based on well-established indole chemistry. The most plausible route involves a two-step process: the introduction of the 5-(2-chloroethyl) moiety onto the indole ring, followed by formylation at the C-3 position.

Proposed Synthetic Pathway

The proposed synthesis commences with the Friedel-Crafts acylation of indole with chloroacetyl chloride to yield 5-(chloroacetyl)indole. Subsequent reduction of the ketone and the indole ring, followed by re-aromatization and formylation, would lead to the target molecule. A more direct, yet potentially lower-yielding, alternative would be the direct alkylation of indole, though this often results in mixtures of N- and C-alkylated products. A plausible and more controlled approach is outlined below.

Caption: Proposed synthetic pathway for 5-(2-Chloroethyl)indole-3-carboxaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-(2-Chloroethyl)indole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[2] The following is a generalized protocol for the formylation of a substituted indole, which can be adapted for 5-(2-chloroethyl)indole.

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).

Step 2: Formylation Reaction

-

In a separate flask, dissolve 5-(2-chloroethyl)indole in anhydrous DMF.

-

Cool the solution to 0°C and slowly add the pre-formed Vilsmeier reagent via a cannula or dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 85-95°C for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. The product may precipitate as a solid.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The Dual Reactivity of 5-(2-Chloroethyl)indole-3-carboxaldehyde: A Gateway to Chemical Diversity

The medicinal chemistry potential of 5-(2-Chloroethyl)indole-3-carboxaldehyde lies in the strategic placement of two key reactive functional groups: the aldehyde at the C-3 position and the chloroethyl group at the C-5 position. This dual reactivity allows for a wide range of chemical modifications, enabling the generation of diverse compound libraries for biological screening.

Sources

The Strategic Role of Chlorinated Indole-3-Carboxaldehyde Intermediates in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Halogenated Heterocycle

In the intricate landscape of medicinal chemistry, the indole scaffold stands as a cornerstone, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Among its many derivatives, indole-3-carboxaldehyde has long been recognized as a pivotal intermediate, a versatile building block for the synthesis of complex molecular architectures.[2] The strategic introduction of a chlorine atom onto this fundamental framework gives rise to a class of compounds with significantly altered physicochemical and pharmacological properties: the chlorinated indole-3-carboxaldehyde intermediates. This guide provides an in-depth exploration of these critical molecules, from their synthesis and characterization to their reactivity and application in the development of novel therapeutics. The presence of a chloro substituent can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these intermediates particularly valuable in the iterative process of drug design and optimization.[3]

Synthetic Methodologies: Crafting the Chlorinated Core

The synthesis of chlorinated indole-3-carboxaldehydes can be broadly approached via two primary strategies: the formylation of a pre-chlorinated indole nucleus or the direct chlorination of indole-3-carboxaldehyde. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Formylation of Chlorinated Indoles: A Reliable Workhorse

The Vilsmeier-Haack reaction is a highly efficient and widely employed method for the C3-formylation of electron-rich heterocycles, including indoles.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The electrophilic Vilsmeier reagent readily attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[6]

This method is particularly effective for the synthesis of 5-chloro- and 6-chloro-1H-indole-3-carbaldehyde, starting from the corresponding commercially available chlorinated 2-methylanilines.[7] The general reaction scheme is as follows:

Caption: Direct chlorination of indole-3-carboxaldehyde using NCS.

Spectroscopic Characterization: Identifying the Intermediates

The unambiguous identification of chlorinated indole-3-carboxaldehyde intermediates is crucial for their successful application in multi-step syntheses. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is employed for their characterization.

| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | Key IR (cm-1) | MS (m/z) |

| Indole-3-carboxaldehyde | 12.14 (br, 1H), 9.95 (s, 1H), 8.30-8.09 (m, 2H), 7.56-7.20 (m, 3H) [7] | 185.4, 138.9, 137.5, 124.6, 123.9, 122.6, 121.3, 118.6, 112.9 [8][9] | ~3150 (N-H), ~1650 (C=O) | 145.05 [M]+ |

| 5-Chloro-1H-indole-3-carbaldehyde | 12.4 (br, 1H), 9.90 (s, 1H), 8.45 (d, 1H), 7.89 (d, 1H), 7.52 (d, 1H), 7.40 (dd, 1H) [7] | Data not widely reported | ~3150 (N-H), ~1650 (C=O) | 179.01 [M]+ |

| 6-Chloro-1H-indole-3-carbaldehyde | 12.32 (br, 1H), 8.30 (s, 1H), 7.84 (m, 1H), 7.63 (d, 1H), 7.39 (d, 1H) [7] | Data not widely reported | ~3150 (N-H), ~1650 (C=O) | 179.01 [M]+ |

Note: 13C NMR and detailed IR/MS data for many chlorinated derivatives are not always readily available in the public domain and often require experimental determination.

Reactivity and Synthetic Applications: A Gateway to Bioactive Molecules

The presence of a chlorine atom on the indole ring significantly influences the reactivity of the molecule. As an electron-withdrawing group, chlorine can affect the nucleophilicity of the indole nitrogen and the reactivity of the aldehyde group. This modified reactivity profile can be harnessed for the synthesis of a diverse range of bioactive compounds.

Influence of the Chloro-Substituent

The electron-withdrawing nature of the chlorine atom generally decreases the electron density of the indole ring system. This can make the indole nitrogen less nucleophilic and can influence the regioselectivity of further electrophilic substitution reactions. Conversely, the aldehyde group remains a versatile handle for a variety of transformations, including condensations, oxidations, and reductions.

Key Synthetic Transformations and Applications

Chlorinated indole-3-carboxaldehydes are valuable precursors for a multitude of biologically active molecules. Their utility is demonstrated in the synthesis of:

-

Schiff Bases and Hydrazones: The aldehyde functionality readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives have been investigated for their anticancer and antimicrobial activities. [10][11]* Tryptamine Derivatives: These intermediates can be converted into halogenated tryptamines through a multi-step sequence, often involving a Henry reaction followed by reduction. [12]Halogenated tryptamines are of interest in neuroscience research.

-

Fused Heterocyclic Systems: The combination of the aldehyde and the reactive indole nucleus allows for the construction of more complex, fused heterocyclic systems with potential pharmacological applications. [13] One notable application is in the synthesis of precursors for marine indole alkaloids, which have shown promise as new drug leads for the treatment of depression and anxiety. [12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]

- 9. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]

- 10. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 12. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 13. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

biological activity of 5-substituted indole-3-carboxaldehydes

An In-depth Technical Guide to the Biological Activity of 5-Substituted Indole-3-Carboxaldehydes

Introduction: The Versatile Indole Scaffold

The indole ring system is a privileged structural motif in medicinal chemistry, found in a vast array of natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for drug development.[2] Among its many derivatives, indole-3-carboxaldehyde (I3A) has emerged as a particularly valuable scaffold. The aldehyde group at the C-3 position serves as a versatile chemical handle for synthesizing more complex molecules, while the indole core itself can be strategically modified to fine-tune pharmacological activity.[3][4]

This guide focuses specifically on the impact of substitutions at the 5-position of the indole-3-carboxaldehyde core. This position is a key site for chemical modification, where the introduction of different functional groups—such as halogens, alkyl, or cyano groups—can dramatically alter the molecule's steric, electronic, and lipophilic properties. These modifications, in turn, modulate the compound's interaction with biological targets, leading to a diverse spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] As a Senior Application Scientist, this guide synthesizes field-proven insights with technical data to provide researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, and 5-substituted indole-3-carboxaldehyde derivatives have shown considerable promise.[5] By modifying the indole scaffold, researchers have created compounds that exhibit significant cytotoxicity against various human cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[5][6][7]

The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 5-position, as well as modifications to the 3-carboxaldehyde group (e.g., conversion to a hydrazone or thiadiazole), are critical for potency and selectivity.[6][7][8][9] For instance, the introduction of a bromo group at the 5-position of an indolyl-1,3,4-thiadiazole derivative resulted in the most active compound against pancreatic cancer cells (PaCa2) in one study.[7]

Comparative Anti-proliferative Activity (IC50)

The following table summarizes the in vitro cytotoxic activity of representative 5-substituted indole derivatives against a panel of human cancer cell lines.

| Compound ID | 5-Position Substituent | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5m | Bromo (-Br) | 1,3,4-Thiadiazole | PaCa2 (Pancreatic) | 1.5 | [7] |

| 5f | Hydrogen (-H) | Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [9] |

| 5f | Hydrogen (-H) | Sulfonohydrazide | MCF-7 (Breast) | 13.2 | [9] |

| 5d | Hydrogen (-H) | Sulfonohydrazide | MDA-MB-468 (Breast) | 15 | [9] |

| 5b | Hydrogen (-H) | N-benzyl Hydrazone | MDA-MB-231 (Breast) | 17.2 | [8] |

Mechanism of Action: Inducing Cancer Cell Death

The primary anticancer mechanism for many indole derivatives involves the induction of apoptosis, or programmed cell death. This is often achieved by influencing key signaling pathways that regulate cell survival and proliferation. While the precise pathways can vary depending on the specific derivative and cell type, a common theme is the modulation of proteins involved in the cell cycle and apoptosis cascade.

Caption: General anticancer mechanism of indole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[5]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 5-substituted indole-3-carboxaldehyde derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Indole derivatives have long been recognized for their antimicrobial properties.[3][4][10][11] The introduction of specific substituents at the 5-position of the indole-3-carboxaldehyde scaffold can yield compounds with potent and broad-spectrum activity against both bacteria and fungi.[12][13][14][15] Halogenation, particularly with bromo and chloro groups, has been shown to be a particularly effective strategy for enhancing antimicrobial potency.[14][16]

Comparative Antimicrobial Activity (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for various 5-substituted indole derivatives.

| Compound ID | 5-Position Substituent | Derivative Type | Microorganism | MIC (µM) | Reference |

| 13b | Bromo (-Br) | Carboxamide-Polyamine | S. aureus | ≤ 0.28 | [14] |

| 13b | Bromo (-Br) | Carboxamide-Polyamine | A. baumannii | ≤ 0.28 | [14] |

| 13b | Bromo (-Br) | Carboxamide-Polyamine | C. neoformans | ≤ 0.28 | [14] |

| 26 | Fluoro (-F) | Imidazole | MRSA | ≤ 0.25 µg/mL | [16] |

| 32 | Chloro (-Cl) | Imidazole | MRSA | ≤ 0.25 µg/mL | [16] |

| 6e-h | Halo-substituted | Dihydropyrimidine | Various | 50 µg/mL | [12] |

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of these compounds can be multifaceted. Some derivatives are believed to exert their effect by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[14] Another proposed mechanism involves the inhibition of essential microbial enzymes. For example, indole-3-carboxaldehyde has been shown to hamper the growth of the fungus F. solani by suppressing the activity of the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and ultimately, fungal cell death.[17]

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.[12][14]

-

Preparation of Compound Stock: Dissolve the 5-substituted indole-3-carboxaldehyde derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Indole-3-carboxaldehyde and its derivatives, some of which are natural metabolites of tryptophan produced by gut microbiota, play a significant role in modulating inflammatory responses.[18][19] These compounds can exert their effects through various mechanisms, most notably by activating the Aryl Hydrocarbon Receptor (AhR) and inhibiting key pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome.[19][20][21][22]

Activation of AhR by an indole ligand can suppress inflammation. For example, indole-3-carboxaldehyde has been shown to alleviate colitis by inhibiting the production of reactive oxygen species (ROS) and blocking the NF-κB/NLRP3 inflammatory pathway in intestinal epithelial cells.[19] This leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[22][23]

Effect of Indole-3-Carboxaldehyde on Inflammatory Markers

| Compound | Model | Effect | Measured Markers | Reference |

| Indole-3-carboxaldehyde | LPS-induced Caco2 cells | Inhibition of NLRP3 inflammasome | Reduced ROS, ASC, Caspase-1 | [19] |

| Indole-3-carboxaldehyde | DSS-induced colitis in mice | Attenuated inflammation | Reduced TNF-α, IL-6, IL-1β | [23] |

| Indole-3-aldehyde (I3A) | CS-induced COPD in mice | Alleviated lung inflammation | Reduced TNF-α, IL-1β, IL-6 | [22] |

| Indole-3-carboxaldehyde | THP-1 macrophages | Mitigated inflammation | Decreased IL-6, Increased IL-10 | [21] |

Signaling Pathway: AhR-Mediated Inflammation Control

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune homeostasis. Indole-3-carboxaldehyde is a known AhR agonist.[20]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3A.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Cell Culture and Stimulation: Culture relevant cells (e.g., RAW264.7 macrophages) and stimulate them with an inflammatory agent (e.g., Lipopolysaccharide, LPS) in the presence or absence of the test indole compound for a specified time (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant, which will contain the secreted cytokines.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add the collected cell supernatants and standard solutions of known cytokine concentrations to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash again and add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP).

-

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Reaction Stop & Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

-

Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Neuroprotective Effects: Defending Against Neuronal Damage

Derivatives of indole, including the natural tryptophan metabolite indole-3-carbinol (I3C), demonstrate significant neuroprotective potential.[18][24][25] Their mechanisms are often linked to the mitigation of oxidative stress and neuroinflammation, which are key pathological factors in many neurodegenerative diseases.[24][25][26]

Indole compounds can activate the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense mechanism against oxidative stress-induced brain damage.[24][26] By promoting the nuclear translocation of Nrf2, these compounds upregulate the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). Furthermore, they can protect cognitive function by modulating cholinergic pathways, for instance, by inhibiting the activity of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[25]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

The Nrf2-ARE pathway is critical for protecting cells from oxidative damage. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. When activated by compounds like indole derivatives, Nrf2 is released and moves to the nucleus to initiate the transcription of antioxidant genes.

Caption: Nrf2-mediated antioxidant response activated by indole derivatives.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE, which is a therapeutic target for diseases like Alzheimer's.

-

Reagent Preparation: Prepare a solution of AChE, a substrate (e.g., acetylthiocholine iodide), Ellman's reagent (DTNB), and a buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test indole compound at various concentrations, and the AChE solution. Incubate for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate and DTNB to each well.

-

Kinetic Measurement: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), whose formation can be monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

General Synthesis Strategies

The synthesis of 5-substituted indole-3-carboxaldehydes typically begins with an appropriately substituted indole. A crucial step is the introduction of the aldehyde group at the C-3 position, which is most commonly achieved via the Vilsmeier-Haack reaction.[27] This reaction uses a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to formylate the electron-rich indole ring.[27] The substituent at the 5-position is either present on the starting indole material or introduced through subsequent reactions.

Caption: General synthetic pathway for 5-substituted indole-3-carboxaldehyde derivatives.

Conclusion and Future Perspectives

The 5-substituted indole-3-carboxaldehyde scaffold is a remarkably versatile platform for the development of new therapeutic agents. By strategically modifying the 5-position, researchers can tune the biological activity of these compounds, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The aldehyde at the C-3 position provides a convenient point for further chemical elaboration, allowing for the creation of large and diverse compound libraries for screening.

Future research in this area should focus on several key aspects. First, optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these compounds is crucial for their translation into clinical candidates. Second, detailed mechanistic studies are needed to fully elucidate the specific molecular targets and signaling pathways for the most promising derivatives. Finally, exploring novel substitutions at the 5-position and combining this scaffold with other pharmacophores through molecular hybridization could lead to the discovery of next-generation drugs with enhanced potency, selectivity, and reduced toxicity. The continued investigation of this privileged scaffold holds significant promise for addressing a wide range of unmet medical needs.

References

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. Retrieved from [Link]

-

Mini-Review. (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design. Retrieved from [Link]

-

Mini-Review. (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design. Retrieved from [Link]

-

MDPI. (2025, March 1). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Retrieved from [Link]

-

PMC. (2024, September 13). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

-

Vrije Universiteit Amsterdam. (2010, October 15). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Retrieved from [Link]

-

Heterocyclic Letters. (n.d.). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 5-((3-((2-(4-PHENYLTHIAZOLE-2-YL)HYDRAZONO)METHYL)-1H-INDOL-1. Retrieved from [Link]

-

PubMed. (2024, December 15). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. Retrieved from [Link]

-

Scirp.org. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

-

PubMed. (2010, October 15). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Retrieved from [Link]

-

PMC. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]

-

Scientific Research Publishing. (2015, June 7). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

-

RSC Publishing. (2025, April 25). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Retrieved from [Link]

-

ACS Publications. (2022, November 9). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

-

PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Retrieved from [Link]

-

PubMed. (2008, January 15). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]

-

Research Square. (2019, August 25). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Retrieved from [Link]

-

Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. Retrieved from [Link]

-

Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

MDPI. (2023, April 25). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Retrieved from [Link]

-

PubMed. (2024, December 19). Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways. Retrieved from [Link]

-

PubMed. (2024, July 2). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

-

PubMed. (2025, March 19). Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways. Retrieved from [Link]

-

MDPI. (2022, October 21). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Indole-3-carbinol exerts neuroprotective effect in cerebral ischaemia/reperfusion through the modulation of Nrf2-mediated antioxidant responses and the restoration of chaperone activity | Request PDF. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 7. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. heteroletters.org [heteroletters.org]

- 11. jddtonline.info [jddtonline.info]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 14. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. new.zodml.org [new.zodml.org]

- 16. mdpi.com [mdpi.com]

- 17. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]

- 18. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 19. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Solubility Profile of 5-(2-Chloroethyl)indole-3-carboxaldehyde in Organic Solvents

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 5-(2-Chloroethyl)indole-3-carboxaldehyde .

Executive Summary

5-(2-Chloroethyl)indole-3-carboxaldehyde (C₁₁H₁₀ClNO) is a specialized synthetic intermediate, primarily utilized in the development of tryptamine-based therapeutics, including serotonin 5-HT receptor agonists (e.g., triptans). Its structure combines a lipophilic indole core with a reactive C3-formyl group and a C5-chloroethyl chain.

This guide provides a comprehensive solubility profile derived from Structure-Property Relationship (SPR) analysis of homologous indole derivatives. It serves as a critical reference for process chemists optimizing reaction conditions (e.g., reductive aminations, Wittig reactions) and purification protocols (recrystallization).

Physicochemical Characterization

Before assessing solubility, it is essential to understand the molecular forces at play.

| Property | Value / Description |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point (Predicted) | 145–155 °C (Lower than Indole-3-carboxaldehyde due to alkyl chain disruption) |

| LogP (Predicted) | ~2.5 – 2.8 |

| Key Functional Groups | [1][2][3][4][5] • Indole N-H: H-bond donor (Weak acid, pKa ~16)• C3-Aldehyde: H-bond acceptor, moderately polar• C5-Chloroethyl: Lipophilic, alkylating potential |

Solubility Profile

The solubility of 5-(2-Chloroethyl)indole-3-carboxaldehyde is governed by the competition between the polar aldehyde/indole N-H and the lipophilic chloroethyl chain.

Solvent Classifications

A. High Solubility (Primary Reaction Solvents)

Solvents that dissolve >50 mg/mL at Room Temperature (RT). These polar aprotic solvents disrupt the intermolecular hydrogen bonding of the indole N-H and effectively solvate the aldehyde dipole.

-

DMSO (Dimethyl Sulfoxide): Excellent. Preferred for stock solutions and biological assays.

-

DMF (Dimethylformamide): Excellent. Common solvent for Vilsmeier-Haack formylation and subsequent nucleophilic substitutions.

-

NMP (N-Methyl-2-pyrrolidone): High solubility, often used in scale-up.

B. Moderate Solubility (Process & Extraction Solvents)

Solvents that dissolve 10–50 mg/mL at RT; solubility increases significantly with heat.

-

THF (Tetrahydrofuran): Good solubility. Ideal for reduction reactions (e.g., using NaBH₄).

-

DCM (Dichloromethane): Moderate to High. The chloroethyl group enhances affinity for chlorinated solvents. Excellent for extraction.

-

Ethyl Acetate: Moderate. Often used as the "solvent" in recrystallization pairs.

-

Acetone: Good solubility, but avoid if using amines to prevent Schiff base side reactions.

C. Low / Temperature-Dependent Solubility (Recrystallization Solvents)

Solvents that dissolve <5 mg/mL at RT but >20 mg/mL at boiling point.

-

Methanol / Ethanol: Sparingly soluble at RT; soluble at reflux. The alkyl chain reduces solubility compared to the parent indole-3-carboxaldehyde.

-

Acetonitrile: Poor at RT; moderate at reflux.

D. Insoluble (Anti-Solvents)

Solvents that dissolve <1 mg/mL.

-

Water: Practically insoluble due to the lipophilic indole/chloroethyl backbone.

-

Hexanes / Heptane: Insoluble.[3] Used to precipitate the product from Ethyl Acetate or DCM.

-

Diethyl Ether: Very low solubility.

Quantitative Summary Table (Estimated)

| Solvent | Solubility (RT) | Solubility (Hot) | Application |

| DMSO | > 100 mg/mL | - | Stock Solutions |

| DMF | > 100 mg/mL | - | Reaction Medium |

| DCM | 30–50 mg/mL | N/A (Volatile) | Extraction / Work-up |

| Ethanol | < 5 mg/mL | > 25 mg/mL | Recrystallization |

| Ethyl Acetate | 10–20 mg/mL | > 40 mg/mL | Recrystallization / Extraction |

| Water | < 0.1 mg/mL | < 1 mg/mL | Anti-solvent / Wash |

| Hexanes | < 0.1 mg/mL | < 1 mg/mL | Anti-solvent |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to validate solubility for a specific solvent batch.

-

Preparation: Weigh 10 mg of 5-(2-Chloroethyl)indole-3-carboxaldehyde into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Particulates: Insoluble; add more solvent.

-

-

Calculation:

.

Protocol B: Recrystallization (Purification)

The most effective method for purifying this intermediate is a dual-solvent system.

-

Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (or Ethanol).

-

Filtration: If insoluble particulates (inorganic salts) remain, hot filter through a sintered glass funnel.

-

Precipitation: Slowly add hot Hexanes (or Water if using Ethanol) until a persistent turbidity (cloudiness) appears.

-

Cooling: Reheat to clear the solution, then allow it to cool slowly to RT, then to 4°C.

-

Collection: Filter the crystals and wash with cold anti-solvent (Hexane/Water).

Mechanistic Insights & Visualization

Solubility Mechanism

The solubility behavior is dictated by the Indole N-H (Hydrogen Bond Donor) and the Carbonyl Oxygen (Hydrogen Bond Acceptor).

-

Polar Aprotic Solvents (DMSO): Accept the H-bond from Indole N-H, breaking the crystal lattice energy.

-

Non-Polar Solvents (Hexane): Cannot overcome the strong dipole-dipole interactions of the aldehyde group, leading to insolubility.

-

Chlorinated Solvents (DCM): Interact favorably with the diffuse electron cloud of the chloroethyl group and the pi-system of the indole.

Workflow Diagrams

Figure 1: Solubility Determination Workflow

Caption: Step-by-step workflow for determining the saturation solubility of the target compound.

Figure 2: Solvent Selection Decision Tree

Caption: Decision tree for selecting the optimal solvent based on experimental intent.

References

-

BenchChem. Indole-3-carboxaldehyde basic properties and structure. Retrieved from

-

Cayman Chemical. Indole-3-carboxaldehyde Product Information & Solubility. Retrieved from

-

Sigma-Aldrich. 5-Chloroindole-3-carboxaldehyde Safety & Properties. Retrieved from

-

National Institutes of Health (PMC). POCl3 mediated one-pot deoxygenative aromatization (Vilsmeier-Haack Mechanism). Retrieved from

-

ChemicalBook. Zolmitriptan Synthesis Intermediates and Indole Chemistry. Retrieved from

Sources

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

- 3. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 5-(2-Chloroethyl)indole-3-carboxaldehyde: History, Discovery, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)indole-3-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this key intermediate. While a detailed historical account of its initial discovery remains elusive in readily available literature, its synthesis can be logically constructed through a sequence of well-established and robust organic reactions. This guide will delve into a proposed three-step synthetic pathway, grounded in the principles of the Fischer indole synthesis, the Vilsmeier-Haack reaction, and selective chlorination. Each step will be examined in detail, explaining the underlying mechanisms, experimental considerations, and the rationale behind procedural choices. This document aims to serve as an authoritative resource for researchers and professionals in the field of drug development and synthetic organic chemistry.

Introduction